4-[(2-Ethylphenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(2-Ethylphenyl)carbamoyl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a phenyl ring substituted with a 2-ethylphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamoyl linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4-[(2-Ethylphenyl)carbamoyl]phenyl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylphenyl)carbamoyl]phenyl acetate
- 4-[(2-Propylphenyl)carbamoyl]phenyl acetate
- 4-[(2-Butylphenyl)carbamoyl]phenyl acetate
Uniqueness
4-[(2-Ethylphenyl)carbamoyl]phenyl acetate is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
[4-[(2-ethylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H17NO3/c1-3-13-6-4-5-7-16(13)18-17(20)14-8-10-15(11-9-14)21-12(2)19/h4-11H,3H2,1-2H3,(H,18,20) |
InChI Key |
LVZNOWSWEGGZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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